molecular formula C8H5NO2S2 B11891227 2-Mercaptobenzothiazole-4-carboxylic acid

2-Mercaptobenzothiazole-4-carboxylic acid

Cat. No.: B11891227
M. Wt: 211.3 g/mol
InChI Key: ZVTQLSIZQLQWMH-UHFFFAOYSA-N
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Description

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID is an organosulfur compound with the molecular formula C8H5NO2S2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID can be synthesized through several methods. One common method involves the reaction of aniline, carbon disulfide, and sulfur at high temperatures and pressures. The product is then purified by dissolving it in a base to remove dissolved organics, followed by re-precipitation with acid .

Industrial Production Methods

The industrial production of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID typically involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur. This method is efficient and yields a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or disulfides .

Mechanism of Action

The mechanism of action of 2-MERCAPTOBENZO[D]THIAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets and pathways. For example, it can inhibit thyroid peroxidase, affecting thyroid hormone synthesis . Additionally, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Biological Activity

2-Mercaptobenzothiazole-4-carboxylic acid (MBTCA) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its antimicrobial, anti-inflammatory, and potential carcinogenic properties, along with synthesis methods and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇N₃O₂S
  • Molecular Weight : Approximately 211.26 g/mol
  • Appearance : Pale yellow crystalline solid with a distinctive odor and bitter taste.
  • Solubility : Soluble in organic solvents like acetone; limited solubility in water.

1. Antimicrobial Activity

Research indicates that MBTCA exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Activity : MBTCA has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies report substantial activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis. For instance, derivatives of MBTCA linked to chroman-4-one moieties demonstrated notable potency against these strains .
  • Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans and Saccharomyces cerevisiae. The introduction of specific substituents on the benzothiazole nucleus has been linked to enhanced antifungal efficacy .
  • Antiviral Potential : Preliminary studies have indicated that MBTCA exhibits antiviral activity, significantly inhibiting certain viral strains in vitro .

2. Anti-inflammatory Activity

MBTCA derivatives have been reported to possess anti-inflammatory properties. For example, compounds incorporating the MBT nucleus have been evaluated for their effects on inflammatory pathways, showing promise in reducing inflammation markers in animal models .

3. Carcinogenic Potential

While MBTCA has beneficial biological activities, concerns regarding its safety profile have emerged:

  • Carcinogenic Studies : Research involving F344/N rats indicated some evidence of carcinogenic activity associated with prolonged exposure to MBTCA. Increased incidences of tumors such as mononuclear cell leukemia and adrenal gland pheochromocytomas were observed .
  • Epidemiological Data : A cohort study involving chemical production workers exposed to MBTCA reported elevated risks for cancers of the large intestine and lung, suggesting a potential link between exposure levels and cancer incidence .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : Benzothiazole derivatives are reacted with mercaptoacetic acid.
  • Reaction Conditions : The reaction is often carried out under acidic or basic conditions to facilitate the formation of the carboxylic acid group.
  • Purification : The final product is purified through recrystallization or chromatography to achieve desired purity levels.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of MBT derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against MRSA strains. The introduction of a 1-β-methyl group significantly increased stability and potency against bacterial targets .

Case Study 2: Carcinogenic Risk Assessment

In a cohort study assessing male workers exposed to MBTCA, data indicated a higher incidence of urinary bladder cancer among those with significant exposure. This study highlighted the need for occupational safety measures when handling this compound .

Properties

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C8H5NO2S2/c10-7(11)4-2-1-3-5-6(4)9-8(12)13-5/h1-3H,(H,9,12)(H,10,11)

InChI Key

ZVTQLSIZQLQWMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)C(=O)O

Origin of Product

United States

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